(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic compound that features a unique combination of azetidine, pyrazine, and sulfonyl functional groups
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Sulfonylation: The azetidine ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrazine: The final step involves coupling the sulfonylated azetidine with pyrazine-2-carboxylic acid or its derivatives under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as enzyme inhibition or receptor modulation.
Industry:
- Potential applications in the development of agrochemicals or materials science.
Comparison with Similar Compounds
(4-Chlorophenyl)sulfonyl derivatives: These compounds share the sulfonyl group and may exhibit similar reactivity and biological activity.
Azetidine derivatives: Compounds with the azetidine ring are often studied for their unique ring strain and reactivity.
Pyrazine derivatives: These compounds are known for their aromaticity and potential biological activity.
Uniqueness: (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is unique due to the combination of these functional groups, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-10-1-3-11(4-2-10)22(20,21)12-8-18(9-12)14(19)13-7-16-5-6-17-13/h1-7,12H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRBRNKTGUJJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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